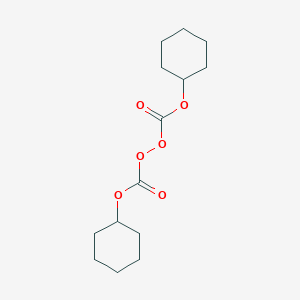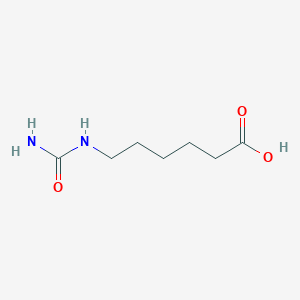
Linalool, Oxid
Übersicht
Beschreibung
Linalool oxide is a naturally occurring monoterpene, which is a derivative of linalool. It is commonly found in various essential oils and is known for its pleasant floral aroma. Linalool oxide exists in two main forms: furanoid and pyranoid, each with cis and trans isomers. These compounds are widely used in the fragrance and flavor industries due to their aromatic properties .
Wissenschaftliche Forschungsanwendungen
Linalool oxide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic compounds.
Biology: Studied for its antimicrobial and antioxidant properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Wirkmechanismus
Target of Action
Linalool oxide, a derivative of linalool, primarily targets cancer cells, normal cells, and microorganisms . It has been found to induce apoptosis in cancer cells while protecting normal cells . Additionally, it exerts antimicrobial effects by disrupting cell membranes .
Mode of Action
Linalool oxide interacts with its targets primarily through oxidative stress and membrane disruption . In cancer cells, it induces apoptosis via oxidative stress . In microorganisms, it disrupts cell membranes, thereby exerting its antimicrobial effects .
Biochemical Pathways
The biochemical pathways affected by linalool oxide are still under investigation. It is known that linalool oxide can affect the monoterpene biosynthesis pathway and the l-phenylalanine degradation pathway . These pathways are related to the floral note of certain plants, suggesting that linalool oxide may play a role in the production of these aromas .
Pharmacokinetics
Studies on linalool, the parent compound of linalool oxide, suggest that it has good bioavailability . For instance, linalool-loaded nanostructured lipid carriers have been shown to improve the bioavailability of linalool .
Result of Action
The molecular and cellular effects of linalool oxide’s action include the induction of apoptosis in cancer cells, protection of normal cells, and disruption of microbial cell membranes . These effects contribute to its anticancer, protective, and antimicrobial activities .
Action Environment
The action of linalool oxide can be influenced by environmental factors. For instance, in indoor environments, linalool, the parent compound of linalool oxide, can undergo oxidation mechanisms that lead to the formation of secondary organic aerosol (SOA) precursors . This suggests that the action, efficacy, and stability of linalool oxide may also be influenced by similar environmental conditions .
Biochemische Analyse
Biochemical Properties
Linalool Oxide plays a significant role in biochemical reactions, particularly in the biosynthesis of terpenoids, which are the largest group of natural products . It interacts with various enzymes, such as linalool synthases, which are indispensable for its biosynthesis . These interactions are crucial for the production of linalool, an important fragrance used in 60-80% of cosmetic and personal care products .
Cellular Effects
The effects of Linalool Oxide on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
At the molecular level, Linalool Oxide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to linalool synthases, leading to the production of linalool .
Metabolic Pathways
Linalool Oxide is involved in several metabolic pathways, particularly the biosynthesis of terpenoids . It interacts with enzymes such as linalool synthases and potentially affects metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Linalool oxide can be synthesized from linalool through a regioselective mono-epoxidation of the trisubstituted double bond, followed by intramolecular cyclization of the resulting epoxy-alcohol. The process involves the transformation of linalool enantiomers into diastereoisomeric mixtures of furanoid and pyranoid oxides. The separation of these isomers is achieved through different steric hindrance of the hydroxyl functional groups .
Industrial Production Methods
The industrial production of linalool oxide typically involves the chemical synthesis of linalool followed by its oxidation. The process is scalable from milligram to multigram quantities, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Linalool oxide undergoes various chemical reactions, including:
Reduction: The reduction of linalool oxide can yield different alcohol derivatives.
Substitution: Linalool oxide can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peroxy acids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of secondary organic aerosol precursors.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted linalool oxide derivatives.
Vergleich Mit ähnlichen Verbindungen
Linalool oxide is compared with other similar compounds such as linalool and linalyl acetate:
Linalool: Linalool is the parent compound of linalool oxide and has a similar floral aroma.
Linalyl Acetate: Linalyl acetate is another derivative of linalool with a fruity aroma.
List of Similar Compounds
- Linalool
- Linalyl Acetate
- Geraniol
- Citronellol
Linalool oxide stands out due to its unique combination of aromatic properties and chemical reactivity, making it a valuable compound in various fields.
Eigenschaften
IUPAC Name |
6-methyl-2-(oxiran-2-yl)hept-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(2)5-4-6-10(3,11)9-7-12-9/h5,9,11H,4,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOURKNXQXLKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CO1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859631 | |
| Record name | 6-Methyl-2-(oxiran-2-yl)hept-5-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365-19-1 | |
| Record name | Linalool oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001365191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linalool oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Linalool oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















